molecular formula C9H12BNO4 B11896278 (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid

Cat. No.: B11896278
M. Wt: 209.01 g/mol
InChI Key: KCCKFGVESBBHEK-UHFFFAOYSA-N
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Description

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 6-position with a tetrahydrofuran-3-yloxy group and a boronic acid moiety at the 2-position. Its molecular formula is C₁₀H₁₄BNO₄, with a molecular weight of 223.04 g/mol. The tetrahydrofuran (THF) ring introduces a polar, oxygen-containing substituent, which enhances solubility in polar solvents and may influence reactivity in Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

[6-(oxolan-3-yloxy)pyridin-2-yl]boronic acid

InChI

InChI=1S/C9H12BNO4/c12-10(13)8-2-1-3-9(11-8)15-7-4-5-14-6-7/h1-3,7,12-13H,4-6H2

InChI Key

KCCKFGVESBBHEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC(=CC=C1)OC2CCOC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyridinylboronic acids often employs scalable versions of the above methods, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring substituted with a tetrahydrofuran moiety, which enhances its solubility and bioavailability compared to other boronic acids. The presence of the boron atom bonded to a hydroxyl group allows for various chemical reactivities typical of boronic acids, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry Applications

  • Therapeutic Development :
    • The compound's structural features suggest potential biological activities that can be leveraged for drug development. Computational studies indicate that it may exhibit significant pharmacological effects based on its interactions with biological targets.
    • Its reactivity profile allows for the development of novel therapeutic agents targeting diseases such as cancer and diabetes, particularly through mechanisms involving enzyme inhibition.
  • Enzyme Inhibition :
    • (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid has shown promise in inhibiting specific enzymes, which can be critical for the treatment of various diseases. For instance, similar compounds have been effective in inhibiting proteasomes and other enzyme classes involved in disease pathways.

Organic Synthesis Applications

  • Reagent in Cross-Coupling Reactions :
    • The compound can act as a reagent in Suzuki coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its unique structure may enhance reaction yields and selectivity compared to traditional boronic acids .
    • Studies have demonstrated that the reactivity of (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid in photoredox catalysis can facilitate C(sp3)-C(sp2) coupling reactions, showcasing its applicability in synthesizing complex organic molecules .
  • Synthetic Routes :
    • Several synthetic pathways can be employed to produce (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid, including substitution reactions and boronylation processes using metal catalysts such as palladium . These methods are essential for scaling up production for industrial applications.

Interaction Studies

Understanding the binding affinities and mechanisms of action is crucial for optimizing the use of (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid in therapeutic contexts. Techniques such as nuclear magnetic resonance spectroscopy and kinetic studies have been employed to investigate how this compound interacts with target biomolecules, providing insights into its potential efficacy .

Mechanism of Action

The mechanism by which (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with biological targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The pyridine ring and tetrahydrofuran group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-Boronic Acid Derivatives

The reactivity, stability, and applications of pyridine-boronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine-Boronic Acid Derivatives
Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid 6: THF-3-yloxy; 2: B(OH)₂ C₁₀H₁₄BNO₄ 223.04 Enhanced solubility due to THF; used in cross-couplings
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid 6: Cyclopentyloxy; 2: B(OH)₂ C₁₀H₁₄BNO₃ 207.04 Bulky substituent increases steric hindrance; moderate reactivity
(6-Isopropoxypyridin-3-yl)boronic acid 6: Isopropoxy; 3: B(OH)₂ C₈H₁₂BNO₃ 181.00 Electron-donating isopropoxy group; lower polarity than THF
[6-Chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid 6: Cl; 2: CF₃; 3: B(OH)₂ C₆H₄BClF₃NO₂ 225.36 Electron-withdrawing groups enhance electrophilicity; high reactivity in couplings
6-(BOC-Methylamino)pyridine-3-boronic acid 6: BOC-methylamino; 3: B(OH)₂ C₁₂H₁₈BN₂O₄ 265.10 Protected amine enhances stability; requires refrigeration

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituents:

  • THF-3-yloxy substituent: The oxygen in THF may stabilize intermediates via hydrogen bonding, improving reaction yields.
  • Cyclopentyloxy analog : Bulky substituents can reduce reaction rates due to steric hindrance, as seen in lower yields for similar compounds (e.g., 37–67% in ).
  • Chloro/trifluoromethyl analogs : Electron-withdrawing groups (Cl, CF₃) increase boronic acid electrophilicity, enabling efficient couplings even at lower temperatures .
Table 2: Cross-Coupling Performance of Selected Boronic Acids
Compound Reaction Yield (%) Key Conditions Reference
3-Trifluoromethylphenylboronic acid 76 Pd catalyst, Cs₂CO₃, DMF/H₂O
2-Methoxy benzene boronic acid 60 Pd(OAc)₂, K₃PO₄, toluene/EtOH
3-Pyridyl boronic acid 37 Similar to above

Structure-Activity Relationships (SAR)

  • Conversely, electron-withdrawing groups (Cl, CF₃) accelerate reactions .
  • Steric Effects : Bulky substituents (e.g., cyclopentyloxy) hinder catalyst access, reducing yields. The THF-3-yloxy group balances steric bulk and polarity .
  • Hydrogen Bonding : The THF oxygen may participate in hydrogen bonding, stabilizing transition states in catalytic cycles .

Biological Activity

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring substituted with a tetrahydrofuran moiety, which may enhance its solubility and bioavailability compared to other boronic acids. The following sections will detail the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C9_9H12_{12}BNO4_4
  • Molecular Weight : 209.01 g/mol
  • CAS Number : 1309982-32-8

The biological activity of (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid is primarily attributed to its boron atom, which can engage in various chemical reactions typical of boronic acids. These reactions include:

  • Reversible Binding : Boronic acids can form reversible covalent bonds with diols, which is crucial for their role in enzyme inhibition.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

Anticancer Activity

Research indicates that (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid may exhibit anticancer properties. A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the pyridine scaffold could influence antiproliferative activity against various cancer cell lines .

Enzyme Inhibition Studies

Interaction studies have shown that this compound can inhibit certain enzymes, potentially through competitive inhibition mechanisms. For instance, it has been suggested that the tetrahydrofuran moiety enhances binding affinity to target enzymes, which could lead to increased inhibitory effects .

Comparative Analysis with Similar Compounds

To better understand the potential of (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
2-Pyridinylboronic AcidPyridine ring with a boron atomKnown for its role in Suzuki coupling reactions
4-(Tetrahydrofuran)phenylboronic AcidPhenyl group attached to tetrahydrofuranExhibits strong enzyme inhibition properties
3-Pyridylboronic AcidPyridine ring with different substitutionPotential use in drug discovery due to unique reactivity

Case Studies and Research Findings

  • Inhibition of Metabolic Pathways : A case study highlighted that derivatives of boronic acids can modulate metabolic pathways by inhibiting key enzymes such as AMPK, leading to altered cellular responses .
  • Antiparasitic Activity : Another study evaluated the antiparasitic effects of related compounds, revealing that structural modifications significantly affected potency against Plasmodium falciparum, indicating potential applications in treating malaria .
  • HIV Protease Inhibition : A series of studies on HIV protease inhibitors demonstrated that incorporating tetrahydrofuran derivatives could enhance both enzyme inhibitory and antiviral activities .

Q & A

Q. What are the common synthetic routes for preparing (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura coupling or protection/deprotection strategies. For example, analogous compounds are synthesized via boronic ester intermediates, where tetrahydrofuran (THF) derivatives are introduced via nucleophilic substitution or etherification. A related patent (Example 76) outlines the preparation of 2-((tetrahydrofuran-3-yl)oxy)propanoic acid, suggesting similar methodologies could apply to introduce the THF-3-yloxy group to pyridine . Post-functionalization, boronic acid groups are often introduced using pinacol ester-protected intermediates, as seen in the synthesis of structurally similar pyridinyl boronic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the regiochemistry of the pyridine ring and THF substituent. For example, 11^{11}B NMR can verify boronic acid integrity, while 1^{1}H/13^{13}C NMR resolves substitution patterns. Fourier-transform infrared (FT-IR) spectroscopy identifies B-O and C-O bonds, and Raman spectroscopy complements structural analysis. UV-Vis spectroscopy may assess conjugation effects. These methods have been validated for analogous pyridinyl boronic acids .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the boronic acid group. Sensitivity to moisture and temperature is consistent with related boronic acids, such as 2-cyano-6-fluorophenylboronic acid, which degrade under ambient conditions .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound when faced with low yields?

Steric hindrance from the THF-3-yloxy group may impede coupling efficiency. Strategies include:

  • Catalyst screening : Palladium catalysts like Pd(PPh3_3)4_4 or Buchwald-Hartwig ligands enhance reactivity in sterically crowded systems.
  • Solvent optimization : Mixed solvents (e.g., THF/H2_2O) improve solubility, as seen in Suzuki reactions of hindered aryl boronic acids .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for sluggish couplings .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies in NMR assignments may arise from dynamic effects (e.g., boron equilibration) or impurities. Methodological approaches include:

  • Variable-temperature NMR : Resolves broadening caused by boronic acid tautomerism.
  • 2D NMR (COSY, HSQC) : Confirms connectivity in complex structures.
  • Comparative analysis : Cross-reference with structurally similar compounds, such as 6-bromo-3-pyridinyl boronic acid, where DFT calculations validated experimental spectra .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations model boronic acid interactions with transition metals. For instance, studies on 2-fluoro-3-methylpyridine-5-boronic acid used DFT to calculate bond dissociation energies and predict regioselectivity in cross-couplings . Molecular docking can further assess binding affinities in enzyme-inhibition studies.

Q. What purification challenges arise during synthesis, and how are they addressed?

The compound’s polarity and boronic acid lability complicate purification. Recommended steps:

  • Chromatography : Use silica gel modified with triethylamine to minimize boronic acid degradation.
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on predicted solubility (logP ~1.13) .
  • Derivatization : Temporarily convert the boronic acid to a more stable pinacol ester for easier handling, as demonstrated in related syntheses .

Methodological Notes

  • Spectral Data Interpretation : Always correlate experimental results with computational models (e.g., DFT) to resolve ambiguities .
  • Reaction Scalability : Pilot small-scale microwave reactions before scaling up to avoid exothermic side reactions.
  • Handling Precautions : Use gloveboxes for moisture-sensitive steps, as outlined in safety protocols for boronic acids .

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